Boc-DL-selenomethionine

概要

説明

Boc-DL-selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium instead of sulfur. The Boc (tert-butyloxycarbonyl) group is a protective group used in organic synthesis to protect the amino group of amino acids during chemical reactions. Selenomethionine is known for its antioxidant properties and is used in various scientific research applications, including studies on aging, cancer, and oxidative stress .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-selenomethionine typically involves the protection of the amino group of selenomethionine with a Boc group. This can be achieved by reacting selenomethionine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, and may include additional steps such as crystallization and purification to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions

Boc-DL-selenomethionine can undergo various chemical reactions, including:

Oxidation: The selenium atom in selenomethionine can be oxidized to form selenoxide or selenone.

Reduction: Selenomethionine can be reduced to form selenol.

Substitution: The Boc group can be removed under acidic conditions to yield free selenomethionine

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize selenomethionine.

Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.

Substitution: Trifluoroacetic acid is commonly used to remove the Boc group

Major Products Formed

Oxidation: Selenoxide, selenone.

Reduction: Selenol.

Substitution: Free selenomethionine

科学的研究の応用

Boc-DL-selenomethionine has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of selenium-containing compounds.

Biology: Studied for its role in redox biology and as a source of selenium in biological systems.

Medicine: Investigated for its potential therapeutic effects in cancer treatment and as an antioxidant.

Industry: Used in the production of selenomethionine-labeled proteins for structural biology studies

作用機序

Boc-DL-selenomethionine exerts its effects primarily through its antioxidant properties. The selenium atom in selenomethionine can react with reactive oxygen species (ROS) to neutralize them, thereby protecting cells from oxidative damage. Additionally, selenomethionine can be incorporated into proteins, replacing methionine, and forming selenoproteins that have unique redox properties .

類似化合物との比較

Similar Compounds

Methionine: The sulfur analog of selenomethionine, commonly found in proteins.

Se-methylselenocysteine: A naturally occurring selenium compound found in certain plants

Uniqueness

Boc-DL-selenomethionine is unique due to the presence of the Boc protective group, which allows for selective reactions and modifications. This makes it a valuable tool in synthetic chemistry and protein engineering. Additionally, the selenium atom provides distinct redox properties that are not present in its sulfur analog, methionine .

生物活性

Boc-DL-selenomethionine is a derivative of selenomethionine, an amino acid containing selenium, modified with a tert-butyloxycarbonyl (Boc) protecting group. This modification enhances its stability and solubility, making it valuable in biochemical and pharmaceutical applications. The compound has garnered interest for its potential biological activities, particularly its antioxidant properties and role in protein synthesis.

This compound primarily acts as an antioxidant , targeting reactive oxygen species (ROS) in the body. It aids in the depletion of ROS and supports the formation and recycling of glutathione, a critical antioxidant in cellular defense mechanisms. This compound participates in the selenomethionine cycle (SeMTC) , essential for selenium metabolism, thereby influencing various biochemical pathways.

Cellular Effects

Research indicates that this compound significantly affects different cell types. For example, it has been shown to alleviate oxidative stress in porcine intestinal epithelial cells exposed to Zearalenone, a mycotoxin. This protective effect underscores its potential therapeutic applications in conditions characterized by oxidative stress.

Pharmacokinetics

This compound is more readily absorbed than inorganic selenium forms, enhancing its bioavailability. This characteristic is crucial for its effectiveness as a dietary supplement or therapeutic agent.

Case Studies and Research Findings

-

Antioxidant Properties : A study demonstrated that selenomethionine (the parent compound) reduced oxidative stress markers in various models. In isolated rat jejunum and colon tissues, preincubation with selenomethionine showed a dose-dependent reduction in ion secretion induced by forskolin (FSK), highlighting its modulatory effects on intestinal function .

Treatment ΔI sc Jejunum ΔI sc Colon FSK only (10 µM) 79 225 Preincubation with SeMet (10 µM) + FSK 64 164 Preincubation with SeMet (100 µM) + FSK 38 168 - Leukemia Therapy : Another study indicated that selenium supplementation could trigger apoptosis in leukemia stem cells (LSCs). Mice supplemented with selenium displayed reduced LSC populations and improved hematological parameters, suggesting that selenium compounds like this compound may offer new avenues for leukemia treatment .

- Bioconjugation Applications : this compound has been explored for its utility in bioconjugation processes. Its ability to form stable linkages with proteins allows for the development of serum-stable protein conjugates, which can be used in targeted drug delivery systems .

Comparison with Related Compounds

This compound's unique properties can be contrasted with similar selenium-containing compounds:

| Compound | Characteristics |

|---|---|

| Selenomethionine | Parent compound without the Boc protecting group |

| Selenocysteine | Another selenium amino acid with distinct biochemical properties |

| Methylselenocysteine | A derivative of selenocysteine with a methyl group |

The presence of the Boc group in this compound enhances its stability and solubility compared to these related compounds.

Future Directions

Research into this compound continues to expand, focusing on:

- Therapeutic Applications : Investigating its potential as a treatment for diseases associated with oxidative stress.

- Bioconjugation Techniques : Developing novel drug delivery systems utilizing its unique chemical properties.

- Nutritional Studies : Exploring its role in dietary supplements aimed at improving health outcomes related to selenium deficiency.

特性

IUPAC Name |

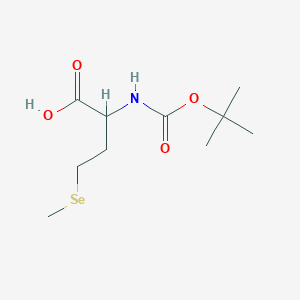

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDWZRHRGRTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。